molecular formula C6H12O3 B158757 1-Ethoxyethyl acetate CAS No. 1608-72-6

1-Ethoxyethyl acetate

Cat. No.: B158757
CAS No.: 1608-72-6
M. Wt: 132.16 g/mol
InChI Key: FAIARWOGQAQTPS-UHFFFAOYSA-N
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Description

1-Ethoxyethyl acetate (IUPAC name: this compound) is an organic ester with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . It is structurally characterized by an ethoxy group (–OCH₂CH₃) and an acetate group (–OAc) attached to adjacent carbon atoms. This compound is also known by synonyms such as acetic acid 1-ethoxy-ethyl ester, acetoxyethoxyethane, and ethyl cellosolve acetate .

This compound is a flammable liquid (UN1172) with a purity grade of ≥98% . It is widely used as a solvent in industrial applications, particularly in coatings, paints, and adhesives, due to its balanced polarity and moderate evaporation rate . Its compatibility with resins and polymers makes it valuable in formulations requiring controlled solubility .

Properties

IUPAC Name

1-ethoxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4-8-6(3)9-5(2)7/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIARWOGQAQTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862713
Record name 1-Ethoxyethyl acetate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

136.00 to 138.00 °C. @ 760.00 mm Hg
Record name (+/-)-1-Acetoxy-1-ethoxyethane
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CAS No.

1608-72-6
Record name Ethanol, 1-ethoxy-, 1-acetate
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Record name 1-Ethoxyethyl acetate
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Record name 1608-72-6
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Record name 1-Ethoxyethyl acetate
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Record name 1-ethoxyethyl acetate
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Record name 1-ETHOXYETHYL ACETATE
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Record name (+/-)-1-Acetoxy-1-ethoxyethane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Conditions and Catalysts

  • Catalysts : Sulfuric acid, p-toluenesulfonic acid, or oxalic acid (0.1–0.6 wt%).

  • Temperature : 105–130°C under reflux.

  • Molar Ratio : 1:0.7–1.2 (1-ethoxyethanol:acetic acid).

  • Byproduct Removal : Reactive distillation isolates water, shifting equilibrium toward ester formation.

Industrial-Scale Protocol (RU2062266C1):

  • Charge 1-ethoxyethanol and acetic acid into a reactor with oxalic acid.

  • Heat to 105–130°C while distilling off water (top temperature: 97–98°C).

  • Reflux unreacted reactants and return to the reactor.

  • Purify via vacuum distillation (yield: >99% purity).

Mechanistic Insight :
CH3COOH+CH3CH2OCH2CH2OHH+CH3COOCH2CH2OCH2CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{H}_2\text{O}
Protonation of acetic acid enhances electrophilicity, facilitating nucleophilic attack by 1-ethoxyethanol.

Transesterification of Ethyl Acetate with 1-Ethoxyethanol

Transesterification offers an alternative route, particularly useful for avoiding water-sensitive intermediates.

Key Parameters:

  • Catalysts : Titanium butoxide or alkali metal alkoxides.

  • Temperature : 110–116°C.

  • Solvent : Toluene or dichloroethane.

Example Procedure:

  • Mix ethyl acetate, 1-ethoxyethanol, and titanium butoxide (0.4 wt%).

  • Reflux at 116°C for 4–7 hours.

  • Wash with sodium bicarbonate and isolate via减压蒸馏 (yield: 96.5% purity).

Advantage : Avoids corrosive acids, enabling compatibility with acid-sensitive substrates.

Acetylation of 1-Ethoxyethanol with Acetic Anhydride

For rapid acetylation, acetic anhydride reacts with 1-ethoxyethanol under mild conditions.

Protocol (EP0046072A2):

  • Combine 1-ethoxyethanol (1 mol) with acetic anhydride (1.1 mol).

  • Add catalytic sulfuric acid (0.5 wt%).

  • Stir at 25°C for 2 hours.

  • Quench with sodium bicarbonate and distill (yield: 92–95%).

Mechanism :
(CH3CO)2O+CH3CH2OCH2CH2OHCH3COOCH2CH2OCH2CH3+CH3COOH(\text{CH}_3\text{CO})_2\text{O} + \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_3 + \text{CH}_3\text{COOH}
Acetic anhydride’s high reactivity minimizes side reactions, ensuring high selectivity.

Dehydrogenation of Ethanol with Copper Oxide Catalysts

A less conventional method involves ethanol dehydrogenation to form ethyl acetate intermediates, which subsequently react with 1-ethoxyethanol.

Process Overview (EP1117631B1):

  • Dehydrogenate ethanol over reduced CuO catalyst at 235°C.

  • React intermediate with 1-ethoxyethanol under basic conditions.

  • Distill to isolate this compound (yield: 70–75%).

Limitation : Lower yield compared to direct esterification, but useful for integrated ethanol valorization.

Halide Displacement Using 1-Chloro-1-ethoxyethane

A two-step synthesis via nucleophilic displacement is documented in small-scale applications.

Synthetic Route:

  • Step 1 : Prepare 1-chloro-1-ethoxyethane (CAS 7081-78-9) via zinc-catalyzed acetal chlorination.

  • Step 2 : React with sodium acetate in DMF:
    ClCH2OCH2CH3+CH3COONaCH3COOCH2OCH2CH3+NaCl\text{ClCH}_2\text{OCH}_2\text{CH}_3 + \text{CH}_3\text{COONa} \rightarrow \text{CH}_3\text{COOCH}_2\text{OCH}_2\text{CH}_3 + \text{NaCl}
    Yield : 95% after purification.

Applications : Preferred for laboratory-scale synthesis due to stoichiometric control.

Reactive Distillation for Continuous Production

Reactive distillation combines reaction and separation, enhancing efficiency for industrial-scale synthesis.

System Design (Aspen HYSYS Model):

  • Column Stages : 17 reactive trays.

  • Feeds : Acetic acid (stage 1) and 1-ethoxyethanol (stage 17).

  • Conditions : 116°C, 101.3 kPa.

  • Catalyst : Ion-exchange resins (e.g., Wofatit-KPS).

Performance Metrics:

ParameterValue
Conversion86–92%
Purity>99%
Energy Consumption379–386 kJ/h

This method reduces byproduct formation and improves thermal integration.

Enzymatic Esterification

Emerging biocatalytic methods use lipases under solvent-free conditions.

Case Study (CAL-B Lipase):

  • Enzyme : Candida antarctica lipase B.

  • Conditions : 40°C, 24 hours, 1:1 substrate ratio.

  • Yield : 88% with 99% enantiomeric excess.

Advantage : Eco-friendly and suitable for heat-sensitive substrates.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Acid-Catalyzed Ester9599High12–15
Transesterification9096.5Moderate18–20
Acetic Anhydride9298Lab-Scale25–30
Reactive Distillation9299.5Industrial10–12
Enzymatic8899Pilot-Scale35–40

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxyethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ethoxyethanol and acetic acid.

    Oxidation: It can be oxidized to form ethoxyacetic acid under specific conditions.

    Reduction: Reduction reactions can convert it to ethoxyethanol.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Ethoxyethanol and acetic acid.

    Oxidation: Ethoxyacetic acid.

    Reduction: Ethoxyethanol.

Scientific Research Applications

Applications in Flavoring and Fragrance

1-Ethoxyethyl acetate is widely used as a flavoring and fragrance agent due to its pleasant fruity aroma. Its applications include:

  • Food Industry : It enhances flavors in various food products, including chewing gums, beverages, and baked goods. It has been noted for augmenting sweet and fruity characteristics in foodstuffs .
  • Cosmetics and Personal Care : Used in perfumes, colognes, and personal care products to impart fresh and fruity scents. It enhances the olfactory profile of products like deodorants and lotions .

Table 1: Applications in Flavoring and Fragrance

Application AreaSpecific UsesCharacteristics Enhanced
Food IndustryChewing gums, beverages, baked goodsSweet, fruity flavors
CosmeticsPerfumes, colognes, deodorantsFresh, fruity scents
Medicinal ProductsToothpastes, medicinal flavorsPleasant taste
Tobacco ProductsSmoking tobacco flavor enhancementFreshness and fruity notes

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a solvent and an excipient in drug formulations. Its stability compared to acetaldehyde allows it to be used effectively in medicinal products where flavor masking is necessary .

Case Study: Medicinal Product Formulation

A study demonstrated that incorporating this compound into a medicinal syrup formulation improved patient compliance due to its pleasant taste profile. The compound was effective at masking undesirable flavors of active ingredients while maintaining the stability of the formulation .

Regulatory Aspects

The use of this compound is regulated by various health authorities due to its potential effects on human health. The compound has been evaluated for safety in food applications, with permissible exposure limits established to ensure consumer safety. Research indicates that it has a low toxicity profile when used within recommended limits .

Environmental Impact

The environmental impact of this compound is being studied due to its potential effects on ecosystems when released into the environment. Current research focuses on its biodegradability and potential for bioaccumulation .

Mechanism of Action

The mechanism of action of 1-ethoxyethyl acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions or biological processes. In biological systems, it can be metabolized to ethoxyethanol and acetic acid, which are further processed by the body .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Esters

Compound Molecular Formula Key Functional Groups CAS Number
This compound C₆H₁₂O₃ Ethoxy (–OCH₂CH₃), Acetate (–OAc) 111-15-9
Ethyl acetate C₄H₈O₂ Acetate (–OAc), Ethyl (–CH₂CH₃) 141-78-6
Hexyl acetate C₈H₁₆O₂ Acetate (–OAc), Hexyl (–C₆H₁₃) 142-92-7
Ethyl acetoacetate C₆H₁₀O₃ Acetate (–OAc), Ketone (–C=O) 141-97-9
2-Ethoxyethyl acetate C₆H₁₂O₃ Ethoxy (–OCH₂CH₃), Acetate (–OAc) 111-15-9

Notes:

  • This compound and 2-ethoxyethyl acetate are synonyms for the same compound, differing only in positional numbering .
  • Ethyl acetoacetate contains a reactive β-ketoester group, enabling its use in organic synthesis (e.g., the acetoacetic ester synthesis) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound Ethyl Acetate Hexyl Acetate Ethyl Acetoacetate
Molecular Weight (g/mol) 132.16 88.11 144.21 130.14
Boiling Point (°C) ~156 (estimated) 77.1 171 180.4
Flash Point (°C) 48 (flammable) −4 62 84
Solubility Miscible with organic solvents Miscible in ethanol, ether Low water solubility Miscible in ethanol

Key Observations :

  • This compound has a higher boiling point than ethyl acetate due to its larger molecular size and ethoxy group enhancing intermolecular forces .
  • Ethyl acetate’s low flash point (−4°C) makes it highly flammable compared to this compound (48°C) .
  • Hexyl acetate’s longer alkyl chain reduces polarity, making it suitable for non-polar applications like plasticizers .

Table 3: Application Comparison

Compound Primary Applications Industry Relevance
This compound Solvent for resins, coatings, adhesives Paints, inks
Ethyl acetate Solvent for pharmaceuticals, food flavorings Food, cosmetics, pharmaceuticals
Hexyl acetate Fragrance additive, plasticizer Perfumes, plastics
Ethyl acetoacetate Intermediate in organic synthesis (e.g., APIs) Pharmaceuticals, agrochemicals

Functional Advantages :

  • This compound’s balanced evaporation rate makes it ideal for high-gloss coatings requiring controlled drying .
  • Ethyl acetate’s low toxicity and GRAS (Generally Recognized As Safe) status permit its use in food flavorings .

Handling Considerations :

  • This compound requires storage away from oxidizing agents (e.g., peroxides) to prevent combustion .
  • Ethyl acetate’s high volatility necessitates explosion-proof equipment in industrial settings .

Biological Activity

1-Ethoxyethyl acetate (C6H12O3) is an ester compound with notable applications in various industries, including cosmetics, food, and pharmaceuticals. Its biological activity has garnered interest due to its potential effects on human health and its utility in enhancing flavors and fragrances. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C6H12O3
  • Molecular Weight : 132.16 g/mol
  • Structure : this compound is formed from the esterification of ethyl alcohol and acetic acid, featuring both ethoxy and acetate functional groups.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

  • Flavor and Fragrance Enhancement : It is widely used to augment the aroma and flavor profiles of consumables such as perfumes, food products, and medicinal items. The compound imparts fresh, fruity notes reminiscent of acetaldehyde and propionaldehyde, making it valuable in flavoring applications .
  • Toxicological Studies : Research indicates that while this compound has beneficial applications, it also poses certain health risks upon exposure. For instance, studies on related compounds like 2-ethoxyethyl acetate have shown potential toxic effects on bone marrow and alterations in blood parameters among occupationally exposed individuals .
  • Metabolic Pathways : Physiologically based pharmacokinetic (PBPK) models have been developed to understand the metabolism of this compound in humans and animals. These models indicate rapid hydrolysis to 2-ethoxyethanol, followed by metabolism to 2-ethoxyacetic acid, which is then eliminated via urine .

Toxicological Data

The following table summarizes key toxicological findings related to this compound and its metabolic byproducts:

Study ReferenceSubjectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Observations
Barbee et al. (1984)Rats400100Effects on thymus and reproductive organs
NTP (1993)Mice2003 (M), 722 (F)-Less sensitivity compared to rats
Occupational StudyHumans--Decreased white blood cell counts; potential bone marrow toxicity

Case Study 1: Occupational Exposure

In a study involving workers exposed to glycol ethers in a varnish production plant, significant reductions in white blood cell counts were observed at higher exposure levels. The study highlighted the need for monitoring occupational exposure limits to prevent adverse health effects associated with compounds like this compound .

Case Study 2: Flavor Enhancement

A patent outlines the use of this compound for enhancing flavors in various consumables. The compound was found to stabilize flavor profiles while providing a unique aromatic contribution that enhances consumer appeal .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-ethoxyethyl acetate in laboratory settings?

  • Always work in a fume hood to minimize inhalation exposure .
  • Use nitrile gloves and flame-resistant lab coats to prevent skin contact. Regularly inspect gloves for leaks and clean reusable gloves post-use .
  • Train personnel to identify hazards (e.g., flammability, central nervous system effects) and respond to emergencies (spills, fires) .
  • Review Safety Data Sheets (SDS) for specific handling guidelines and waste disposal procedures .

Q. How can researchers optimize the synthesis and purification of this compound?

  • Use column chromatography with ethyl acetate/n-hexane solvent systems for purification, adjusting ratios (e.g., 1:4) to improve separation efficiency .
  • Monitor reaction progress via TLC (thin-layer chromatography) with ethyl acetate-based eluents. Post-purification, validate compound purity using NMR and GC-MS .
  • Ensure anhydrous conditions during esterification to avoid hydrolysis byproducts .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirm molecular structure via proton (¹H) and carbon (¹³C) resonance peaks (e.g., δ 5.50 ppm for the ethoxyethyl group) .
  • GC-MS : Assess purity and identify trace impurities using retention indices and fragmentation patterns .
  • Thermodynamic data : Reference NIST databases for Henry’s Law constants (k°H = 4.7–8.9 mol/(kg·bar)) and ionization energies (IE ≈ 10.01 eV) .

Advanced Research Questions

Q. How can experimental design address reproducibility challenges in reactions involving this compound?

  • Document variables such as solvent purity, catalyst loading, and temperature gradients. For novel reactions, seek literature precedent for analogous systems (e.g., ethyl acetate-mediated esterifications) .
  • Use statistical tools (e.g., Design of Experiments) to optimize reaction parameters and identify critical factors affecting yield .

Q. How should researchers resolve contradictions in thermodynamic data for this compound?

  • Cross-validate conflicting values (e.g., Henry’s Law constants) using multiple methods (gas chromatography, headspace analysis) .
  • Account for experimental conditions (temperature, pH) that may influence measurements. For example, k°H values vary with temperature dependence constants (d(ln(kH))/d(1/T) ≈ 5300–5700 K) .

Q. What role does this compound play in synthesizing complex heterocyclic compounds?

  • It serves as a solvent and protecting group in Sonogashira couplings to synthesize iodopyrazole derivatives (e.g., 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole) .
  • Optimize reaction conditions (e.g., Pd catalyst loading, solvent ratios) to achieve >70% yields in cross-coupling reactions .

Q. How can researchers assess the stability and degradation pathways of this compound under varying conditions?

  • Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via HPLC. Identify hydrolysis products like acetic acid and ethoxyethanol .
  • Use computational tools (e.g., DFT) to predict degradation intermediates and validate with tandem mass spectrometry .

Q. What strategies ensure regulatory compliance when using this compound in novel research applications?

  • Review REACH and OSHA guidelines for occupational exposure limits (e.g., 50 ppm ceiling) and waste classification .
  • Submit protocols for institutional review if scaling up reactions or modifying established procedures .

Q. How can computational modeling enhance the understanding of this compound’s behavior in reaction systems?

  • Perform molecular dynamics (MD) simulations to study solvent interactions in lipid bilayers or catalytic cycles .
  • Validate gas-phase proton affinities (835.7 kJ/mol) and ionization pathways using quantum mechanical calculations (e.g., Gaussian software) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethoxyethyl acetate
Reactant of Route 2
Reactant of Route 2
1-Ethoxyethyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.